4-(2-Hydroxy-1-phenylethyl)-1lambda~6~,4-thiazinane-1,1-dione
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Overview
Description
4-(2-Hydroxy-1-phenylethyl)-1lambda~6~,4-thiazinane-1,1-dione is a complex organic compound that features a thiazinane ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxy-1-phenylethyl)-1lambda~6~,4-thiazinane-1,1-dione typically involves the reaction of a phenylethylamine derivative with a thiazinane precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the thiazinane ring. Common solvents used in this synthesis include dichloromethane and ethanol, and the reaction is usually conducted at room temperature to moderate heat.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(2-Hydroxy-1-phenylethyl)-1lambda~6~,4-thiazinane-1,1-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
4-(2-Hydroxy-1-phenylethyl)-1lambda~6~,4-thiazinane-1,1-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activity.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 4-(2-Hydroxy-1-phenylethyl)-1lambda~6~,4-thiazinane-1,1-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that the compound binds to, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-(2-Hydroxy-1-phenylethyl)-1lambda~6~,4-thiazinane-1,1-dione: shares similarities with other thiazinane derivatives and phenylethylamine compounds.
Phenylethylamine: A simpler structure with similar functional groups.
Thiazinane derivatives: Compounds with variations in the thiazinane ring structure.
Properties
IUPAC Name |
2-(1,1-dioxo-1,4-thiazinan-4-yl)-2-phenylethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3S/c14-10-12(11-4-2-1-3-5-11)13-6-8-17(15,16)9-7-13/h1-5,12,14H,6-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEOVHBMFJDSYMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1C(CO)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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